

Physicochemical Properties of 5-Chloro-3phenylbenzo[d]isoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **5-Chloro-3-phenylbenzo[d]isoxazole** (also known as 5-Chloro-3-phenylanthranil), a heterocyclic building block utilized in the synthesis of pharmaceuticals and other organic compounds.[1] Understanding these properties is fundamental for its application in drug discovery, formulation development, and chemical synthesis. This document details key quantitative data, outlines the experimental protocols for their determination, and presents a visual workflow for a critical experimental procedure.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of **5-Chloro-3-phenylbenzo[d]isoxazole**.



Property	Value	Source(s)
Molecular Formula	C13H8CINO	[1]
Molecular Weight	229.66 g/mol	[1]
CAS Number	719-64-2	[1]
Appearance	Light yellow to Brown, Crystalline Powder/Solid	[1]
Melting Point	114.0 to 117.0 °C	[1]
Boiling Point	395.4 ± 22.0 °C (Predicted)	[1]
Solubility	Slightly soluble in DMSO and Methanol	[1]
рКа	-4.98 ± 0.30 (Predicted)	[1]
logP	Data not available	

Experimental Protocols

Detailed methodologies for determining the principal physicochemical properties are outlined below. These protocols are standard methods widely used in chemical and pharmaceutical research.

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity.[2] A pure substance typically exhibits a sharp melting range of one to two degrees.[3]

Methodology: Capillary Method (Mel-Temp Apparatus)

- Sample Preparation: A small amount of the dry, crystalline 5-Chloro-3phenylbenzo[d]isoxazole is finely powdered.
- Capillary Loading: The open end of a capillary tube is pushed into the compound, and the tube is tapped to pack the sample into the sealed end, achieving a sample height of



approximately 3 mm.[3] The sample is forced to the bottom of the tube by tapping or dropping it through a longer glass tube.[3]

- Apparatus Setup: The loaded capillary tube is placed into the heating block of a Mel-Temp or similar melting point apparatus.[2][3]
- Rapid Determination (Optional): An initial rapid heating is performed to find the approximate melting point. This saves time in the subsequent accurate determination.[2][3]
- Accurate Determination: A fresh sample is prepared. The apparatus is heated to a
 temperature approximately 10-15°C below the approximate melting point found. The heating
 rate is then slowed to 1-2°C per minute to ensure thermal equilibrium.[2]
- Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[4][5]

Determination of Solubility

Solubility is the maximum amount of a solute that can be dissolved in a given solvent at a specific temperature.[6] The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.[7]

Methodology: Shake-Flask Method

- System Preparation: An excess amount of solid 5-Chloro-3-phenylbenzo[d]isoxazole is added to a known volume of the solvent (e.g., DMSO, Methanol, water) in a sealed flask or vial.
- Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant, controlled temperature for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[7] Saturation is confirmed by the continued presence of undissolved solid.[7]
- Phase Separation: After equilibration, the suspension is allowed to stand, or it is centrifuged/filtered to separate the saturated solution from the excess solid. Care must be taken to maintain the temperature during this step.



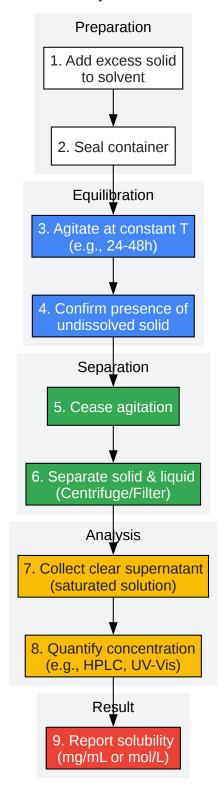




- Analysis: The concentration of the dissolved compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
- Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).



Shake-Flask Solubility Determination Workflow



Click to download full resolution via product page

Caption: Workflow for determining equilibrium solubility via the shake-flask method.



Determination of pKa

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration is a common and accurate method for its determination.[8]

Methodology: Potentiometric Titration

- Preparation of Solutions: A sample of 5-Chloro-3-phenylbenzo[d]isoxazole is dissolved in
 a suitable solvent mixture (e.g., water/co-solvent) to a known concentration (e.g., 1 mM).[8]
 Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M
 NaOH) are prepared as titrants.[8]
- Apparatus Calibration: A pH meter with a glass electrode is calibrated using at least two standard buffer solutions (e.g., pH 4, 7, and 10).[8]
- Titration Procedure: The sample solution is placed in a beaker with a magnetic stirrer. The calibrated pH electrode is immersed in the solution. The titrant (acid or base) is added in small, precise increments.[8]
- Data Collection: After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded. Data collection continues well past the equivalence point.[8]
- Data Analysis: The collected data (pH vs. volume of titrant added) is plotted to generate a titration curve. The pKa is determined from the inflection point of this sigmoid curve.[8][9] For a weak acid titration, the pH at the half-equivalence point is equal to the pKa.

Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption and distribution.[10]

Methodology: Shake-Flask Method

Phase Preparation: Equal volumes of n-octanol and a buffer solution (typically phosphate-buffered saline, pH 7.4) are mixed and shaken vigorously to mutually saturate the two phases.[11][12] The mixture is then allowed to separate completely.



- Sample Preparation: A known amount of **5-Chloro-3-phenylbenzo[d]isoxazole** is dissolved in one of the phases (usually the one in which it is more soluble).
- Partitioning: A precise volume of the compound-containing phase is mixed with a precise volume of the other phase. The mixture is agitated for a set time (e.g., 1 hour) to allow the compound to partition between the two immiscible layers until equilibrium is reached.[11]
- Phase Separation: The mixture is centrifuged to ensure a clean separation of the octanol and aqueous layers.
- Analysis: A sample is carefully taken from each phase. The concentration of the compound in both the octanol and aqueous layers is measured using an appropriate analytical technique like HPLC-UV.[12]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the
 octanol phase to the concentration in the aqueous phase.[10] LogP is the base-10 logarithm
 of this value.[10]

Biological Context

While specific signaling pathways for **5-Chloro-3-phenylbenzo[d]isoxazole** are not extensively documented, the isoxazole ring is a prominent scaffold in medicinal chemistry, known to be present in compounds with a wide array of biological activities.[13][14] Derivatives of this heterocyclic system have been investigated for their potential as:

- Anti-inflammatory agents[13][14]
- Antibacterial agents[13]
- Anticancer agents[13][14]
- Inhibitors of HIV-1 transcription[1]

The physicochemical properties detailed in this guide are essential for the rational design and optimization of new isoxazole-based therapeutic agents. For instance, lipophilicity (logP) and solubility directly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 5-CHLORO-3-PHENYLANTHRANIL | 719-64-2 [chemicalbook.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. Determination of Melting Point [wiredchemist.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. pennwest.edu [pennwest.edu]
- 6. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. Protocol for Determining pKa Using Potentiometric Titration Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Development of Methods for the Determination of pKa Values PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. enamine.net [enamine.net]
- 12. agilent.com [agilent.com]
- 13. A review of isoxazole biological activity and present synthetic techniques Int J Pharm Chem Anal [ijpca.org]
- 14. ijpca.org [ijpca.org]
- To cite this document: BenchChem. [Physicochemical Properties of 5-Chloro-3-phenylbenzo[d]isoxazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3283706#physicochemical-properties-of-5-chloro-3-phenylbenzo-d-isoxazole]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com